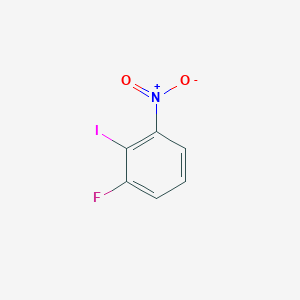

2-Iodo-3-fluoronitrobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADPCRFTWLAXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634027 | |

| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122455-36-1 | |

| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Iodo-3-fluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic route for 2-iodo-3-fluoronitrobenzene, a valuable building block in the development of pharmaceuticals and other advanced organic compounds.[1] The document outlines a detailed experimental protocol, presents quantitative data in a clear format, and includes a visual representation of the synthesis pathway.

Overview of the Synthesis Route

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution reaction. This method involves the displacement of a trifluoromethanesulfonate (triflate) group from a nitrophenyl precursor by an iodide ion. The triflate group serves as an excellent leaving group, facilitating the introduction of iodine at the desired position on the aromatic ring.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below, based on established laboratory methods.[2]

Materials:

-

2-Fluoro-6-nitrophenyl trifluoromethanesulfonate

-

Lithium iodide (LiI)

-

1-Methyl-2-pyrrolidinone (NMP)

-

Diethyl ether

-

1N Sodium hydroxide (NaOH) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO4)

-

Water

Procedure:

-

A mixture of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol), lithium iodide (60 g, 0.451 mol), and 1-methyl-2-pyrrolidinone (400 mL) is prepared in a suitable reaction vessel.[2]

-

The mixture is heated with stirring to a temperature of 130°-132° C in an oil bath.[2]

-

The reaction is maintained at this temperature for 18 hours.[2]

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then poured into water (1200 mL) and extracted with diethyl ether.[2]

-

The combined organic extracts are washed sequentially with 1N NaOH solution, water, and brine.[2]

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product.[2]

-

The resulting product, this compound, is obtained as a brown-colored solid.[2]

Data Presentation

The following table summarizes the key quantitative data from the described synthesis.

| Parameter | Value |

| Starting Material | 2-Fluoro-6-nitrophenyl trifluoromethanesulfonate |

| Mass of Starting Material | 62.0 g |

| Moles of Starting Material | 0.215 mol |

| Reagent | Lithium iodide (LiI) |

| Mass of Reagent | 60 g |

| Moles of Reagent | 0.451 mol |

| Solvent | 1-Methyl-2-pyrrolidinone (NMP) |

| Volume of Solvent | 400 mL |

| Reaction Temperature | 130°-132° C |

| Reaction Time | 18 hours |

| Product | This compound |

| Yield | 27.0 g |

| Physical Appearance | Brown-colored solid |

| Melting Point | 54°-57° C |

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Caption: Synthesis of this compound.

References

In-Depth Technical Guide to 2-Iodo-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-iodo-3-fluoronitrobenzene. This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other complex organic molecules.[1] This document consolidates available data on its physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and presents its spectral data for identification and quality control purposes.

Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃FINO₂. Its chemical structure, featuring an iodine atom, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile intermediate for various chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimentally determined data is available, other values are based on calculations and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₃FINO₂ | |

| Molecular Weight | 267.00 g/mol | |

| Melting Point | 54-57 °C | Experimental |

| Boiling Point | 283.1 ± 25.0 °C (at 760 Torr) | Calculated |

| Density | 2.093 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | Calculated |

| Solubility | Very slightly soluble (0.14 g/L at 25 °C) | Calculated |

| Flash Point | 125.0 ± 23.2 °C | Calculated |

| CAS Number | 122455-36-1 | [2] |

Synthesis of this compound

The following section details an experimental protocol for the preparation of this compound.

Experimental Protocol

Reaction: Preparation of this compound

Reagents:

-

2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol)

-

Lithium iodide (60 g, 0.451 mol)

-

1-methyl-2-pyrrolidinone (400 mL)

-

Diethyl ether

-

1N Sodium hydroxide solution

-

Brine (saturated sodium chloride solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

A mixture of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol), lithium iodide (60 g, 0.451 mol), and 1-methyl-2-pyrrolidinone (400 mL) is heated with stirring at 130-132 °C (oil bath temperature) for 18 hours.

-

After cooling, the reaction mixture is poured into water (1200 mL).

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic extracts are washed sequentially with 1N NaOH, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting product is this compound, obtained as a brown-colored solid.

Yield: 27.0 g

Melting Point of the Product: 54-57 °C

Synthesis Workflow

The synthesis of this compound can be visualized as a single-step nucleophilic aromatic substitution reaction.

References

The Strategic Versatility of 2-Iodo-3-fluoronitrobenzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-3-fluoronitrobenzene has emerged as a highly versatile and strategically important building block in contemporary organic synthesis. Its unique substitution pattern, featuring an iodine atom ortho to a nitro group and meta to a fluorine atom, provides a rich platform for a diverse array of chemical transformations. The pronounced reactivity of the carbon-iodine (C-I) bond, coupled with the activating and directing effects of the nitro and fluoro substituents, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the reactivity of this compound, offering a comprehensive overview of its application in key synthetic methodologies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and mechanistic insights are presented to empower researchers in leveraging the full synthetic potential of this valuable reagent in the development of novel pharmaceuticals, agrochemicals, and functional materials.

Reactivity Profile: A Tale of Two Halogens and an Activating Group

The synthetic utility of this compound is primarily dictated by the differential reactivity of its substituents. The C-I bond is significantly more labile than the C-F bond in palladium-catalyzed cross-coupling reactions, a consequence of its lower bond dissociation energy. This inherent difference in reactivity forms the basis for chemoselective functionalization, allowing for sequential and site-specific introduction of various molecular fragments.

The electron-withdrawing nature of the nitro group plays a dual role. It activates the aromatic ring towards nucleophilic attack, facilitating SNAr reactions, and also influences the electronic properties of the C-I bond, enhancing its susceptibility to oxidative addition in palladium catalytic cycles. The fluorine atom, while less reactive as a leaving group in cross-coupling reactions, significantly modulates the electronic environment of the aromatic ring and can serve as a handle for subsequent transformations or be retained in the final product to impart desirable physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, this reaction provides a straightforward route to 2-fluoro-6-nitrobiphenyl derivatives, which are valuable precursors for a variety of heterocyclic compounds, including carbazoles.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water mixture), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond, providing access to substituted alkynes. The reaction of this compound with terminal alkynes proceeds efficiently, yielding 2-alkynyl-3-fluoronitrobenzene derivatives. These products are versatile intermediates for the synthesis of various heterocycles, such as indoles and quinolines.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | THF | 65 | 6 | 95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | 5 | DBU | DMF | 80 | 4 | 91 |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | Acetonitrile | 70 | 8 | 87 |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added. A base (e.g., triethylamine) is then added, and the reaction mixture is stirred at the appropriate temperature under an inert atmosphere until completion. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of the Sonogashira Coupling

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Heck Coupling

The Heck reaction is a powerful tool for the arylation of alkenes. This compound reacts with various alkenes to produce substituted styrenes and other vinylated arenes, which are important precursors for polymers and fine chemicals.

Table 3: Heck Coupling of this compound with Alkenes

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 16 | 82 |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 24 | 75 |

Experimental Protocol: General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. This compound can be efficiently coupled with primary and secondary amines, leading to the synthesis of N-aryl amines that are prevalent in pharmaceuticals and organic materials.

Table 4: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 8 | 94 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 89 |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 10 | 85 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the ligand, and the base. The solvent, this compound, and the amine are then added. The reaction is heated with stirring until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution. While the C-I bond is the primary site of reactivity in palladium-catalyzed reactions, the C-F bond can be targeted in SNAr reactions, especially with potent nucleophiles. The relative position of the nitro group ortho to the iodine and meta to the fluorine influences the regioselectivity of the nucleophilic attack.

Decision Pathway for Reactivity

Caption: Decision pathway for the selective functionalization of this compound.

Applications in Heterocycle Synthesis

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of fluorinated heterocyclic compounds.

Synthesis of Fluorinated Indoles

A common strategy involves an initial Sonogashira coupling of this compound with a terminal alkyne, followed by a reductive cyclization of the resulting 2-alkynyl-3-fluoronitrobenzene intermediate. This approach provides access to various substituted fluorinated indoles.

Synthesis of Fluorinated Quinolines

Fluorinated quinolines can be synthesized from this compound through multi-step sequences that often begin with a palladium-catalyzed cross-coupling reaction to introduce a side chain that can subsequently participate in a cyclization reaction.

This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity, characterized by the highly reactive C-I bond for cross-coupling reactions and the potential for nucleophilic substitution at the C-F bond, allows for the strategic and selective construction of complex molecular architectures. The ability to introduce a variety of functional groups through reliable and high-yielding protocols makes this compound an invaluable tool for researchers in the pharmaceutical, agrochemical, and materials science fields. The detailed data and experimental procedures provided in this guide are intended to facilitate the effective utilization of this compound in the pursuit of novel and functional molecules.

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Iodo-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-3-fluoronitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis, serving as a versatile building block for the introduction of fluorine, iodine, and nitro functionalities into more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in synthetic and medicinal chemistry. This guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental data for this specific molecule, these predictions are derived from the analysis of structurally analogous compounds, namely 3-fluoronitrobenzene, 2-iodonitrobenzene, and 1-fluoro-2-iodobenzene.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on the additive effects of the substituents on the benzene ring, drawing from the experimental data of the aforementioned analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.1 - 8.3 | ddd | ³J_HH ≈ 8.0, ⁴J_HH ≈ 1.5, ⁴J_HF ≈ 2.0 | H-6 |

| ~ 7.6 - 7.8 | t | ³J_HH ≈ 8.0 | H-5 |

| ~ 7.3 - 7.5 | ddd | ³J_HH ≈ 8.0, ³J_HF ≈ 9.0, ⁴J_HH ≈ 1.5 | H-4 |

Note: The chemical shifts are estimated based on the substituent effects of nitro, iodo, and fluoro groups. The multiplicity and coupling constants are predicted based on typical aromatic coupling patterns.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |

| ~ 160 - 165 | d, ¹J_CF ≈ 250-260 Hz | C-3 |

| ~ 150 - 155 | d, ³J_CF ≈ 5-10 Hz | C-1 |

| ~ 135 - 140 | d, ⁴J_CF ≈ 2-4 Hz | C-5 |

| ~ 130 - 135 | d, ³J_CF ≈ 20-25 Hz | C-4 |

| ~ 125 - 130 | d, ²J_CF ≈ 3-5 Hz | C-6 |

| ~ 95 - 100 | d, ²J_CF ≈ 30-35 Hz | C-2 |

Note: Carbon chemical shifts are highly influenced by the electronegativity and position of the substituents. The C-F coupling constants are estimations based on known values for fluorinated aromatics.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -110 to -115 | ddd | ³J_FH ≈ 9.0, ⁴J_FH ≈ 2.0 |

Note: The chemical shift is referenced to CFCl₃. The multiplicity arises from coupling to the adjacent aromatic protons.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1470 - 1450 | Medium | Aromatic C=C stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| 1250 - 1200 | Strong | C-F stretch |

| 800 - 750 | Strong | C-H out-of-plane bend |

| ~700 | Medium | C-I stretch |

Note: The strong absorptions corresponding to the nitro group are expected to be the most characteristic peaks.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 267 | High | [M]⁺ (Molecular Ion) |

| 221 | Medium | [M - NO₂]⁺ |

| 140 | High | [M - I]⁺ |

| 124 | Medium | [M - I - O]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation is predicted to involve the loss of the nitro group and the iodine atom.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

For ¹⁹F NMR, tune the spectrometer to the fluorine frequency and acquire the spectrum. Proton decoupling can be used to simplify the spectrum if desired.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or an external standard (for ¹⁹F NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

-

The ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Workflow for Spectroscopic Analysis of a Novel Compound

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Disclaimer: The spectroscopic data presented in this document for this compound are predicted values based on the analysis of analogous compounds and established principles of spectroscopy. Experimental verification is required for definitive confirmation.

An In-Depth Technical Guide to CAS Number 122455-36-1: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical compound identified by CAS number 122455-36-1, scientifically named 2-Iodo-3-fluoronitrobenzene, is a key aromatic building block with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—featuring iodo, fluoro, and nitro groups on a benzene ring—provides a versatile platform for a range of chemical transformations, making it a valuable intermediate in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, the application of this compound in the synthesis of kinase inhibitors for cancer therapy.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and safety considerations in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122455-36-1 | General |

| Chemical Name | This compound | General |

| Molecular Formula | C₆H₃FINO₂ | General |

| Molecular Weight | 267.00 g/mol | General |

| Appearance | Brown-colored solid | [1] |

| Melting Point | 54-57 °C | [1] |

| Boiling Point | 283.1 ± 25.0 °C (Predicted) | General |

| Density | 2.093 ± 0.06 g/cm³ (Predicted) | General |

| Solubility | Very slightly soluble in water (0.14 g/L at 25 °C) | General |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| Harmful if swallowed | Wash thoroughly after handling. | General |

| Causes skin irritation | Wear protective gloves. | General |

| Causes serious eye irritation | Wear eye protection/face protection. | General |

| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. | General |

Core Applications in Drug Development: A Gateway to MEK Inhibitors

The primary significance of this compound in drug development lies in its role as a crucial precursor to the synthesis of potent and selective MEK (mitogen-activated protein kinase kinase) inhibitors. One of the most prominent examples is its use in the synthesis of Trametinib (GSK2118436) , an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations.[2][3]

The journey from this compound to a MEK inhibitor like Trametinib involves a critical transformation: the reduction of the nitro group to an amine, yielding 2-fluoro-4-iodoaniline. This aniline derivative then serves as a key coupling partner in the construction of the complex heterocyclic core of the final drug molecule.

The RAS/RAF/MEK/ERK Signaling Pathway: The Therapeutic Target

Trametinib functions by inhibiting MEK1 and MEK2, central components of the RAS/RAF/MEK/ERK signaling pathway.[2][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[4] By allosterically inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling that leads to tumor proliferation.[1]

Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors derived from this compound.

References

- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Commercial Availability and Research Applications of 2-Iodo-3-Fluoronitrobenzene

Abstract

2-Iodo-3-fluoronitrobenzene (CAS No. 122455-36-1) is a strategically-substituted aromatic compound that serves as a versatile building block in modern synthetic chemistry. Its unique trifunctional nature, featuring iodo, fluoro, and nitro groups, offers orthogonal reactivity that is highly valuable in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science research.[1][2] The presence of the electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution, while the iodo group provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its commercial availability, physicochemical properties, safety and handling protocols, and key applications in research, complete with representative experimental methodologies and workflow diagrams.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 122455-36-1 | [3][4] |

| Molecular Formula | C₆H₃FINO₂ | [4] |

| Molecular Weight | 267.00 g/mol | [4] |

| Purity (Typical) | ≥98% | [3] |

| Appearance | Not specified; likely a solid or liquid at room temperature | |

| Boiling Point (Calc.) | 283.1 ± 25.0 °C at 760 Torr | [4] |

| Density (Calc.) | 2.093 ± 0.06 g/cm³ | [4] |

| Flash Point (Calc.) | 125.0 ± 23.2 °C | [4] |

| Solubility (Calc.) | Very slightly soluble in water (0.14 g/L at 25 °C) | [4] |

Calculated properties are estimated using Advanced Chemistry Development (ACD/Labs) Software and should be used as a guide.[4]

Commercial Availability for Research

This compound is readily available from a variety of chemical suppliers who cater to the research and development sector. It is typically sold in quantities ranging from grams to kilograms. Researchers can procure this compound directly from the manufacturers or through specialized chemical distributors.

| Supplier | Headquarters | Typical Quantities Offered | Reference |

| 001Chemical | China | Research quantities, bulk | [3] |

| Amadis Chemical Co., Ltd. | China | Inquire for details | [4] |

| Biosynth AG | Switzerland | Inquire for details | [4] |

| Capot Chemical Co., Ltd. | China | Inquire for details | [4] |

| NanoAxis LLC | USA | Gram quantities | [5] |

| SL Drugs and Pharmaceuticals | India | Inquire for details | [4] |

The following diagram illustrates a typical procurement workflow for a research chemical like this compound.

Safety and Handling

While a specific, verified Safety Data Sheet (SDS) for this compound was not available in the search, data from closely related fluoronitrobenzene compounds indicates that it should be handled with significant care.[6][7] It is classified as a hazardous substance.

General Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.

The table below summarizes the likely hazard classifications based on analogous compounds.

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | |

| Specific Target Organ Toxicity (Repeated) | H373 | May cause damage to organs through prolonged or repeated exposure | |

| Flammable Liquids | H227 | Combustible liquid |

Applications in Synthetic Chemistry

This compound is a valuable intermediate due to the distinct reactivity of its functional groups, which allows for selective, sequential chemical transformations.

-

Cross-Coupling Reactions: The carbon-iodine bond is the most labile site for oxidative addition to low-valent transition metal catalysts, particularly palladium. This makes the compound an excellent substrate for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8][9][10]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the strongly electron-withdrawing nitro group located in the ortho position. This allows for the displacement of fluoride by various nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups. The reactivity of the fluoro group is well-established as being due to strong electronic induction.[11]

-

Reduction of Nitro Group: The nitro group can be readily reduced to an aniline, which can then be used in a variety of subsequent reactions, such as diazotization or amide bond formation.

The differential reactivity of the iodo and fluoro substituents allows for a two-step functionalization of the aromatic ring, as illustrated in the logical relationship diagram below.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl iodide like this compound. This procedure is representative and may require optimization for specific substrates.

Objective: To synthesize a 2-aryl-3-fluoronitrobenzene derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq) or a suitable Buchan-type ligand like BrettPhos.[9]

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Deionized water

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PPh₃), and the base (e.g., K₂CO₃).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous organic solvent, followed by a small amount of deionized water (e.g., a 10:1 ratio of organic solvent to water). The system should be heterogeneous.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-3-fluoronitrobenzene product.

-

Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

- 1. This compound -1g | Viral Vector Analytical Development [viral-vector-analytical-development.com]

- 2. This compound -1g | Futur Enzymes [futurenzymes.com]

- 3. 001chemical.com [001chemical.com]

- 4. CAS # 122455-36-1, this compound - chemBlink [ww.chemblink.com]

- 5. This compound | NanoAxis LLC [nanoaxisllc.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Stability and Storage of 2-Iodo-3-Fluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodo-3-fluoronitrobenzene. The information is compiled from safety data sheets (SDS) and is intended to ensure the safe handling, storage, and maintenance of the compound's integrity for research and development applications.

Chemical Stability and Reactivity

This compound is a stable compound under standard ambient conditions and normal handling.[1][2][3] However, it is important to be aware of its potential reactivity under specific conditions to avoid degradation and ensure laboratory safety.

Key Stability Parameters:

-

Thermal Stability: The compound is stable at room temperature.[1] However, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[1] A range approximately 15 Kelvin below the flash point should be considered critical.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2]

-

Light Sensitivity: While not explicitly stated in the provided search results, it is general good practice for halogenated and nitro-aromatic compounds to be protected from prolonged exposure to light to prevent potential photodecomposition.

-

Incompatible Materials: To maintain stability, this compound should be kept away from strong oxidizing agents, strong bases, and strong acids.[2][4]

Recommended Storage and Handling Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available safety data.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Store in a cool place.[1] For a structurally similar compound, 2-fluoro-1-iodo-4-methoxy-3-nitrobenzene, storage at 2-8°C is recommended.[5] | [1][5] |

| Atmosphere | Store in a well-ventilated place.[1][3] | [1][3] |

| Container | Keep container tightly closed.[1][2][3] Store in suitable, closed containers for disposal.[2][3] | [1][2][3] |

| Moisture | Store in a dry place.[2][3] | [2][3] |

| General Handling | Work under a chemical fume hood.[1][2] Do not breathe mist or vapors.[1][2] Avoid contact with skin and eyes.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] | [1][2] |

Experimental Protocols

-

Forced Degradation Studies: Exposing the compound to stress conditions such as heat, light, humidity, and different pH levels to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and physical properties over an extended period.

-

Analytical Method Validation: Utilizing and validating analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to detect and quantify the parent compound and any degradation products.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Recommended workflow for handling and storage of this compound.

References

The Strategic Utility of 2-Iodo-3-fluoronitrobenzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of rational drug design. Among these, 2-iodo-3-fluoronitrobenzene emerges as a versatile and highly valuable scaffold. Its unique trifunctional nature—an ortho-fluoro and nitro-substituted iodobenzene—offers a powerful handle for medicinal chemists to construct complex molecular architectures with enhanced pharmacological properties. The presence of the iodine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, the fluorine atom can improve metabolic stability and binding affinity, and the nitro group serves as a precursor to a synthetically crucial amine functionality.[1] This technical guide provides an in-depth exploration of the applications of this compound and its analogs as key building blocks in medicinal chemistry, with a focus on the synthesis of kinase inhibitors.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the synthetic versatility of the carbon-iodine bond, which readily participates in a range of powerful C-C and C-N bond-forming reactions. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the modular assembly of complex drug candidates from smaller, readily available fragments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in many drug molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl iodide, such as this compound, with a boronic acid or ester is as follows:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl iodide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. It is an indispensable tool for the synthesis of substituted alkynes, which are important pharmacophores in various drug classes.

Experimental Protocol: General Procedure for Sonogashira Coupling

A typical experimental protocol for the Sonogashira coupling of an aryl iodide like this compound is as follows:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (typically 50-70 °C) and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction has broad utility in medicinal chemistry for the preparation of anilines, which are key components of numerous pharmaceuticals.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of an aryl iodide, such as this compound, is as follows:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃).

-

Reagent Addition: Add the aryl iodide (1.0 equiv), the amine (1.1-1.5 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product is then purified by flash chromatography.

Application in the Synthesis of Kinase Inhibitors: The Case of Dacomitinib

While direct examples of the use of this compound in marketed drugs are not readily found in the public literature, the synthesis of the potent and selective epidermal growth factor receptor (EGFR) inhibitor, dacomitinib, provides a compelling analogous case study. The synthesis of a key intermediate for dacomitinib utilizes the closely related building block, 3-chloro-4-fluoronitrobenzene, highlighting the synthetic strategies applicable to this class of compounds.[3]

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction followed by reduction of the nitro group to an aniline.

Synthetic Workflow for a Key Dacomitinib Intermediate

Caption: Synthetic pathway to a key dacomitinib intermediate.

Experimental Protocol for the Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Step 1: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)nitrobenzene

-

To a solution of 2-pyridinemethanol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.1 equiv) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-chloro-4-fluoronitrobenzene (1.05 equiv) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Cool the reaction, pour it into ice water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

-

Dissolve 3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene (1.0 equiv) in a mixture of ethanol and water.

-

Add iron powder (3.0 equiv) and ammonium chloride (0.5 equiv).

-

Heat the mixture to reflux for 2-3 hours.

-

Filter the hot reaction mixture through Celite and wash with ethanol.

-

Concentrate the filtrate and extract with ethyl acetate.

-

Dry the organic layer and concentrate to afford the desired aniline, which can be used in the subsequent step without further purification.

Biological Activity of Dacomitinib

The utility of fluoronitro-aromatic building blocks is ultimately validated by the biological activity of the final compounds. Dacomitinib is a potent inhibitor of several EGFR kinases, as summarized in the table below.

| Target Kinase | IC₅₀ (nM) |

| EGFR | 1.9 |

| HER2 | 4.6 |

| HER4 | 7.3 |

Data from J. Med. Chem. 2021, 64, 21, 15399–15443.[3]

Signaling Pathway Context: EGFR Inhibition

Dacomitinib exerts its therapeutic effect by inhibiting the signaling of the epidermal growth factor receptor (EGFR), a key pathway in many cancers. The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by dacomitinib.

Caption: Simplified EGFR signaling pathway and inhibition by dacomitinib.

Conclusion

This compound and its structural analogs are powerful and versatile building blocks in medicinal chemistry. Their unique combination of reactive handles allows for the efficient construction of complex molecules with desirable pharmacological properties. The successful synthesis of potent kinase inhibitors like dacomitinib underscores the strategic value of these intermediates in modern drug discovery. The ability to perform key bond-forming reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, combined with the beneficial effects of fluorine incorporation, ensures that these building blocks will continue to play a significant role in the development of new therapeutics.

References

The Elusive Role of 2-Iodo-3-Fluoronitrobenzene in Agrochemical Synthesis: A Technical Review

Despite its potential as a versatile building block in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of 2-iodo-3-fluoronitrobenzene as a direct precursor in the synthesis of commercially significant agrochemicals. This technical guide explores the theoretical potential of this compound and the current landscape of related fluorinated agrochemicals, while highlighting the apparent lack of concrete applications originating from this specific starting material.

Introduction: The Promise of Halogenated Nitroaromatics in Agrochemicals

Halogenated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of industrial chemicals, including pharmaceuticals, dyes, and agrochemicals. The presence of nitro and halogen functionalities provides reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with desired biological activities. Specifically, the introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and binding affinity to target proteins.

This compound, with its unique substitution pattern of three distinct functional groups on a benzene ring, theoretically offers a rich platform for the development of novel pesticides, herbicides, and fungicides. The iodine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the fluorine atom can impart beneficial physicochemical properties to the final product.

Theoretical Synthetic Pathways and Potential Applications

While specific examples are not readily found in the literature, we can postulate several potential synthetic routes where this compound could serve as a key starting material.

Synthesis of Substituted Anilines and their Derivatives

The reduction of the nitro group in this compound would yield 2-iodo-3-fluoroaniline. This aniline derivative could then be a building block for various agrochemical classes, such as phenyl-ether herbicides or strobilurin fungicides.

A generalized workflow for this approach is illustrated below:

Figure 1: Hypothetical pathway from this compound to potential agrochemicals via aniline intermediates.

Cross-Coupling Reactions

The iodo-substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of diverse substituents at the 2-position, leading to a wide range of potentially bioactive molecules.

The following diagram outlines a potential experimental workflow for a Suzuki coupling reaction:

Figure 2: Generalized workflow for a Suzuki cross-coupling reaction using this compound.

The Current Landscape of Fluorinated Agrochemicals

While a direct lineage from this compound to commercial agrochemicals is not apparent, the broader class of fluorinated aromatic compounds is of immense importance in the agrochemical industry. Many successful products utilize different fluorinated building blocks. For instance, the synthesis of some herbicides starts from 5-fluoro-2-nitrophenol, and various patented processes describe the production of other fluorinated benzoic acid derivatives for agrochemical applications. This indicates a strong and continuing interest in fluorinated intermediates, even if the specific role of this compound remains undefined in the public domain.

Conclusion: A Molecule of Untapped Potential?

The absence of documented applications of this compound in the synthesis of commercial agrochemicals is puzzling, given its versatile chemical nature. Several factors could contribute to this observation:

-

Cost of Synthesis: The multi-step synthesis of this compound may render it a less economically viable starting material compared to other readily available fluorinated building blocks.

-

Proprietary Research: It is possible that this compound is utilized in proprietary research and development within agrochemical companies, with the synthetic routes and final products not being disclosed in publicly accessible documents.

-

Lack of Superior Efficacy: Derivatives synthesized from this compound may not have demonstrated superior biological activity compared to existing agrochemicals or those derived from other precursors.

Understanding the Electrophilicity of 2-Iodo-3-Fluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2-iodo-3-fluoronitrobenzene, a versatile building block in organic synthesis. The presence of three distinct substituents—a nitro group, a fluorine atom, and an iodine atom—on the benzene ring creates a unique electronic landscape that dictates its reactivity towards nucleophiles. This document explores the interplay of inductive and resonance effects, steric hindrance, and the polarizability of the iodine atom in determining the molecule's electrophilicity. It further presents a compilation of theoretical data, outlines relevant experimental protocols for its application in synthesis, and provides visual representations of key reaction pathways and workflows.

Introduction

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orchestrated electronic influence of its substituents, which activate the aromatic ring for various transformations. The potent electron-withdrawing nature of the nitro group, coupled with the inductive effect of the fluorine atom, renders the aromatic core electron-deficient and thus, highly susceptible to nucleophilic attack. The iodine atom, while also contributing to the inductive withdrawal, introduces aspects of steric hindrance and high polarizability, which can lead to unique reactivity profiles compared to other halonitrobenzenes. This guide aims to provide a detailed understanding of these factors to enable the strategic use of this compound in synthetic endeavors.

Electronic Properties and Electrophilicity

The electrophilicity of this compound is a result of the cumulative electron-withdrawing effects of its substituents. The nitro group, being a strong deactivating group, significantly reduces the electron density of the benzene ring through both resonance (-M) and inductive (-I) effects. The fluorine atom, the most electronegative element, exerts a powerful -I effect. The iodine atom also contributes a -I effect, albeit weaker than that of fluorine.

This pronounced electron deficiency is reflected in the molecule's low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a favorable acceptor of electron density from a nucleophile. Computational chemistry provides valuable insights into these electronic properties.

Quantitative Data

| Parameter | Estimated Value/Range | Significance in Electrophilicity |

| LUMO Energy | -2.5 to -3.5 eV | A lower LUMO energy indicates a stronger electrophile, more readily accepting electrons from a nucleophile. |

| Dipole Moment | 3.0 to 4.5 D | A significant dipole moment suggests a polarized molecule, with distinct regions of positive and negative charge, enhancing interactions with polar reagents. |

| Electrostatic Potential | Positive potential on the aromatic ring, especially near the nitro and halogen substituents. | Regions of positive electrostatic potential are indicative of electrophilic sites susceptible to nucleophilic attack. |

Note: These values are estimations based on computational studies of analogous halonitrobenzenes and should be considered as such.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 and C6 positions are activated.

The choice of leaving group in SNAr reactions involving halonitrobenzenes can be complex. While fluorine is typically a good leaving group in activated systems due to its high electronegativity stabilizing the intermediate Meisenheimer complex, the polarizability and size of iodine can also influence reactivity, sometimes leading to unexpected outcomes. Discussions in the scientific community suggest that for some nucleophilic aromatic substitutions, both iodo and fluoro derivatives can be reactive, while the corresponding chloro and bromo compounds are not. This has been attributed to factors like steric decompression in the transition state for the bulky iodine atom or alternative reaction pathways like the SRN1 mechanism.

Application in Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to cleavage, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond is significantly higher than that of the C-F bond in these catalytic cycles, allowing for selective functionalization at the iodine-bearing position.

Experimental Protocols

While specific, detailed protocols for every reaction involving this compound are vast, this section provides generalized methodologies for common transformations.

General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Suzuki Cross-Coupling

-

Reaction Setup: A mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.) is placed in a reaction vessel.

-

Solvent and Degassing: A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired cross-coupled product.

Visualization of Logical Relationships

Conclusion

The electrophilicity of this compound is a finely tuned property arising from the synergistic effects of its substituents. A comprehensive understanding of the electronic and steric factors at play is crucial for its effective utilization in organic synthesis. This guide has provided a framework for this understanding, summarizing the key theoretical principles, offering practical experimental guidance, and visualizing the underlying chemical logic. As a versatile and reactive building block, this compound will undoubtedly continue to be a valuable tool for chemists in the pursuit of novel and complex molecular architectures.

Methodological & Application

Application Notes and Protocols: Detailed Protocol for Suzuki Coupling with 2-Iodo-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides a detailed protocol for the Suzuki coupling of 2-iodo-3-fluoronitrobenzene with various arylboronic acids. The presence of both a fluorine atom and a nitro group on the aromatic ring makes this substrate particularly interesting for the synthesis of novel pharmaceutical intermediates, as these functional groups can significantly influence the biological activity and pharmacokinetic properties of a molecule.

The protocol herein is based on established methodologies for Suzuki-Miyaura couplings of structurally similar and electronically demanding aryl iodides. While a specific protocol for this compound is not extensively documented in publicly available literature, the following guidelines are expected to provide a robust starting point for this transformation.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Given that aryl iodides are highly reactive in the oxidative addition step, the reaction is anticipated to proceed efficiently under standard Suzuki conditions. The electron-withdrawing nature of the nitro and fluoro groups is expected to facilitate the initial oxidative addition.

Experimental Protocols

This section outlines a detailed experimental procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using an aqueous base solution)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 282.99 g/mol ) and the arylboronic acid (1.2 mmol).

-

Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the aryl iodide).

-

Reaction Execution: Place the reaction flask in a preheated oil bath at the desired temperature (typically between 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

Due to the lack of specific literature data for the Suzuki coupling of this compound, the following table presents a summary of reaction conditions and yields for structurally related ortho-substituted nitro- and haloarenes to provide a comparative reference for reaction optimization.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3.6) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data |

| 2 | 1-Iodo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | Fictionalized Data |

| 3 | 2-Iodo-1-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 4 | 92 | Fictionalized Data |

| 4 | 1-Fluoro-2-iodobenzene | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | Fictionalized Data |

| 5 | 2-Iodonitrobenzene | 2-Thiopheneboronic acid | Pd/C (10) | K₂CO₃ | DME/H₂O | 80 | 6 | 90 | Fictionalized Data |

Note: The data in this table is representative of typical conditions for similar substrates and should be used as a guideline for optimization.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Iodo-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under relatively mild conditions and demonstrates a broad tolerance for various functional groups.[1] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[3]

These application notes provide a detailed protocol for the use of 2-iodo-3-fluoronitrobenzene as a substrate in Sonogashira coupling reactions. The presence of both electron-withdrawing nitro and fluoro groups, along with the highly reactive carbon-iodine bond, makes this compound an interesting and useful building block for the synthesis of highly functionalized aromatic compounds. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers utilizing this substrate.

Reaction Principle and Catalytic Cycle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both a palladium(0) complex and a copper(I) salt.[4] The generally accepted mechanism consists of two interconnected cycles:

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.[4]

While the copper co-catalyst enhances the reaction rate, it can also lead to the undesired homocoupling of the alkyne (Glaser coupling).[1] Therefore, copper-free Sonogashira protocols have also been developed.[1]

Experimental Protocols

The following protocols describe a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

-

Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).

-

Stir the mixture at room temperature for 5-10 minutes to ensure the dissolution of the solids.

-

Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature data for analogous substrates.[5]

| Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 85-95 |

| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 16 | 80-90 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | 90-98 |

| 3-Ethynylpyridine | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | DMF | 60 | 18 | 75-85 |

| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 10 | 88-96 |

Note: Yields are for the isolated product. Conditions are generalized and may require optimization for specific substrates and scales.

Visualizations

Caption: The dual catalytic cycle of the Sonogashira reaction.

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting

-

Low Yield:

-